Vanadium(V) oxytriethoxide
Description
Contemporary Significance of Vanadium Alkoxides in Catalysis and Materials Science
Vanadium alkoxides, including Vanadium(V) oxytriethoxide, are at the forefront of advancements in catalysis and materials science. Vanadium-based catalysts are recognized for their high efficiency in oxidation reactions, which are crucial in both industrial chemistry and environmental remediation. mdpi.comrsc.org They are integral to processes like the selective oxidation of light alkanes and the production of important chemicals such as maleic anhydride (B1165640) and isonicotinic acid. core.ac.ukmdpi.comresearchgate.net The effectiveness of these catalysts often hinges on the stable redox states of vanadium, particularly the V⁴⁺/V⁵⁺ ratio, which influences the catalytic activity. mdpi.com
In materials science, this compound serves as a precursor for synthesizing a variety of vanadium-containing materials with unique properties. For instance, it is used to create vanadium oxide nanoparticles, which have applications in electronics and energy storage. acs.orgresearchgate.net The compound is also employed in the fabrication of infrared polymer coatings for smart windows and other optical devices. google.com Furthermore, its role as a precursor extends to the synthesis of complex materials like yttrium vanadate (B1173111) phosphors and bismuth vanadate photoanodes, highlighting its importance in developing advanced functional materials. acs.orgmpg.de
Historical Context of Vanadium(V) Alkoxide Research
The study of vanadium alkoxides has a rich history, with early research focusing on their synthesis and fundamental properties. The preparation of vanadium(IV) tetraalkoxides, for example, proved challenging due to their sensitivity to hydrolysis and oxidation. cdnsciencepub.comresearchgate.net Early methods involved the reaction of vanadium tetrachloride with alcohols, which often resulted in the formation of dichloride dialkoxide alcoholates rather than the desired tetraalkoxides. cdnsciencepub.com A significant breakthrough came with the development of alcoholysis of tetrakis(diethylamino)vanadium(IV), providing a more reliable route to vanadium tetraalkoxides. cdnsciencepub.comresearchgate.net
Research in the mid-20th century laid the groundwork for understanding the polymeric nature of some primary vanadium alkoxides, a characteristic that affects their volatility and color. cdnsciencepub.comresearchgate.net Over the years, the focus has expanded to include higher valence state compounds like this compound, driven by their potential as catalysts and precursors for advanced materials. scielo.br The literature on high-valence vanadium(V) compounds has grown, with preparations often starting from commercially available materials like vanadium pentoxide or vanadium oxytrichloride. scielo.brscite.ai
Interdisciplinary Research Trajectories for this compound
The versatile chemistry of vanadium makes it a subject of interdisciplinary research, and this compound is no exception. researchgate.net Its applications span across catalysis, materials science, and even have implications in biological and pharmacological studies. researchgate.netresearchgate.net
In the realm of catalysis , research continues to explore its use in developing more efficient and selective catalysts for a wide range of organic transformations. researchgate.netacs.org This includes its role in creating supported vanadium oxide catalysts, where the interaction between the vanadium species and the support material is crucial for catalytic performance. acs.orgrsc.orgcore.ac.uk
From a materials science perspective, this compound is a key building block for novel materials with tailored properties. It is used in the synthesis of vanadium oxides for applications in batteries, supercapacitors, and electrochromic devices. researchgate.netgoogle.com Recent research has demonstrated its use in creating high-performance hole-transporting layers for organic solar cells, achieving impressive power conversion efficiencies. colab.ws
The intersection with biology and medicine is an emerging area. While not directly administered, vanadium compounds derived from precursors like this compound are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities. researchgate.netunipa.it Understanding the interaction of vanadium species with biological systems is a key focus of this research. nih.gov
Overview of Current Research Challenges and Opportunities
Despite the significant progress, several challenges and opportunities remain in the research of this compound and related compounds.
Challenges:
Controlled Synthesis: Achieving precise control over the structure and properties of materials synthesized from this compound remains a key challenge. The synthesis of vanadium oxides, for instance, can be complex due to the multiple possible oxidation states and crystalline phases of vanadium. google.com
Catalyst Deactivation: While vanadium-based catalysts are highly active, they can be prone to deactivation, particularly at higher temperatures. mdpi.com Understanding and mitigating these deactivation mechanisms is crucial for industrial applications.
Structural Ambiguities: For some vanadium alkoxides, ambiguities concerning their molecular structures persist due to complex equilibria in solution and the gas phase. researchgate.net
Opportunities:
Novel Catalytic Systems: There is a significant opportunity to develop new and improved vanadium-based catalysts for a variety of chemical reactions, including the selective oxidation of hydrocarbons and the reduction of environmental pollutants. mdpi.comresearchgate.net The development of catalysts with enhanced stability and selectivity is a major goal. mdpi.com
Advanced Materials: this compound provides a pathway to a wide range of advanced materials. This includes the development of next-generation energy storage devices, more efficient solar cells, and "smart" materials with tunable optical properties. researchgate.netgoogle.comcolab.ws
Computational Modeling: Rigorous computational studies can provide valuable insights into the reaction mechanisms of vanadium-catalyzed reactions and the electronic structure of vanadium-containing materials. rsc.org This can aid in the rational design of new catalysts and materials.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | OV(OC₂H₅)₃ | americanelements.comsigmaaldrich.com |
| Molecular Weight | 202.12 g/mol | americanelements.comsigmaaldrich.com |
| Appearance | Liquid | americanelements.com |
| Boiling Point | 125-128 °C | americanelements.comsigmaaldrich.com |
| Density | 1.139 g/mL at 25 °C | americanelements.comsigmaaldrich.com |
| CAS Number | 1686-22-2 | americanelements.comsigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
ethanol;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDIJSLBFQEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311182 | |
| Record name | (T-4)-Triethoxyoxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1686-22-2 | |
| Record name | Vanadium, triethoxyoxo-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, triethoxyoxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (T-4)-Triethoxyoxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyoxovanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Design for Vanadium V Oxytriethoxide
Direct Synthesis Routes and Optimization Parameters
Direct synthesis of Vanadium(V) oxytriethoxide typically involves the reaction of a vanadium source with ethanol (B145695). Two common starting materials for this approach are Vanadium(V) oxytrichloride (VOCl₃) and Vanadium(V) oxide (V₂O₅).
The reaction of Vanadium(V) oxytrichloride with ethanol is a direct and highly favorable pathway. The reaction proceeds as follows:
VOCl₃ + 3 C₂H₅OH → VO(OC₂H₅)₃ + 3 HCl
A key optimization parameter in this synthesis is the efficient removal of the hydrogen chloride (HCl) byproduct. This is often achieved by conducting the reaction in the presence of a base, such as ammonia (B1221849) or pyridine, which acts as an HCl scavenger, precipitating as an ammonium (B1175870) salt and driving the reaction to completion. Alternatively, passing a stream of inert gas (e.g., argon or nitrogen) through the reaction mixture can help remove the dissolved HCl gas. Temperature control is also crucial to manage the reaction rate and prevent unwanted side reactions.
A second direct route uses Vanadium(V) oxide as the precursor:
V₂O₅ + 6 C₂H₅OH ⇌ 2 VO(OC₂H₅)₃ + 3 H₂O
This reaction is an equilibrium process. To optimize the yield of the desired alkoxide, the water produced as a byproduct must be continuously removed from the reaction mixture. This can be accomplished using techniques like azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or benzene). The reaction often requires elevated temperatures and extended reaction times to achieve significant conversion due to the low reactivity of the solid V₂O₅.
| Parameter | VOCl₃ Route | V₂O₅ Route |
| Vanadium Precursor | Vanadium(V) oxytrichloride | Vanadium(V) oxide |
| Co-reactant | Ethanol | Ethanol |
| Key Byproduct | Hydrogen Chloride (HCl) | Water (H₂O) |
| Optimization Strategy | HCl removal (e.g., using a base scavenger or inert gas sparging) | Water removal (e.g., azeotropic distillation) |
| Typical Conditions | Low to moderate temperature, often under inert atmosphere | Elevated temperature, prolonged reaction time |
Transesterification and Ligand Exchange Pathways for this compound
Transesterification, or ligand exchange, provides an alternative pathway to synthesize this compound. This method involves reacting a different vanadium alkoxide, such as Vanadium(V) oxytriisopropoxide (VO(O-i-Pr)₃), with an excess of ethanol. ereztech.comscbt.com
The general reaction is:
VO(OR)₃ + 3 C₂H₅OH ⇌ VO(OC₂H₅)₃ + 3 ROH (where R is an alkyl group, e.g., isopropyl)
This is an equilibrium reaction, and its success hinges on shifting the equilibrium towards the product side. This is typically achieved by using a large excess of ethanol and removing the more volatile alcohol byproduct (in this case, isopropanol) by distillation as it forms. This pathway is advantageous as it avoids the formation of corrosive byproducts like HCl and can proceed under milder conditions than the direct reaction with V₂O₅. The choice of the starting alkoxide often depends on its commercial availability and cost.
Influence of Reaction Conditions on Product Purity and Yield
The purity and yield of this compound are highly sensitive to the reaction conditions.
Stoichiometry of Reactants: In direct synthesis from VOCl₃, a precise stoichiometric amount of ethanol is required. An excess or deficit can lead to incomplete reaction or the formation of mixed chloro-alkoxide species, reducing purity. In transesterification, a large excess of the new alcohol (ethanol) is used to drive the reaction to completion, maximizing yield.
Temperature: Reaction temperature must be carefully controlled. In the VOCl₃ route, excessively high temperatures can promote side reactions, leading to impurities. For the V₂O₅ route, a sufficiently high temperature is necessary to ensure a reasonable reaction rate.
Atmosphere: Vanadium alkoxides are sensitive to moisture. All synthetic procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which would lead to the formation of vanadium oxides and a reduction in yield and purity.
Byproduct Removal: As previously discussed, the efficiency of HCl or water removal is paramount. Inefficient removal leads to reversible reactions and the presence of impurities. For instance, residual water can cause the formation of V-O-V oligomers. acs.org
Strategies for Isolation and Purification of this compound
Once the synthesis is complete, the crude product must be isolated and purified.
Filtration: The first step often involves the filtration of the reaction mixture. In the VOCl₃ route where a base is used, this step removes the precipitated ammonium salt. In the V₂O₅ route, it removes any unreacted solid oxide. This is typically done under an inert atmosphere to prevent exposure to air and moisture.
Solvent Removal: If the reaction was conducted in a solvent, it is removed under reduced pressure.
Distillation: The most effective method for purifying this compound is vacuum distillation. sigmaaldrich.com The compound has a boiling point of 125-128 °C at atmospheric pressure, but distillation under reduced pressure is preferred to prevent thermal decomposition at higher temperatures. sigmaaldrich.com This technique effectively separates the desired product from less volatile impurities (like oligomeric species or residual starting materials) and more volatile components (like residual solvents or alcohol byproducts).
Washing: In some applications, such as grafting onto a support, the precursor is used in a solution. Purification can involve washing the supported material with a non-reactive solvent like toluene to remove any unreacted, residual this compound. acs.orgacs.org
| Purification Step | Purpose |
| Inert-Atmosphere Filtration | Removal of solid byproducts (e.g., NH₄Cl) or unreacted solid precursors (e.g., V₂O₅). |
| Solvent Evaporation | Removal of reaction solvent prior to distillation. |
| Vacuum Distillation | Primary method for obtaining high-purity liquid product by separating it based on boiling point. |
| Washing (for supported catalysts) | Removal of excess, unreacted precursor from a solid support. |
Design of Precursors for Tailored Reactivity
The choice of the initial vanadium precursor is a critical design element that dictates the synthetic strategy and the nature of the byproducts.
Vanadium(V) Oxytrichloride (VOCl₃): This is a highly reactive liquid precursor. Its high reactivity allows for synthesis under mild conditions with potentially high conversion rates. researchgate.net However, its use necessitates a strategy to manage the corrosive HCl byproduct. It is the precursor of choice when high purity and rapid reaction are desired, and the necessary handling precautions for HCl can be implemented.
Vanadium(V) Oxide (V₂O₅): As a stable, inexpensive, and widely available solid, V₂O₅ is an attractive precursor from an economic and handling perspective. chemicalbook.com However, its lower reactivity requires more forcing reaction conditions (higher temperatures, longer times) and an efficient method for water removal. This precursor is suitable for large-scale synthesis where cost is a primary driver.
Other Vanadium Alkoxides (e.g., Vanadium(V) oxytriisopropoxide): These precursors are used in transesterification reactions. scbt.com This route is considered a "cleaner" synthesis as it avoids harsh byproducts. The design choice to use this pathway depends on the availability and cost of the starting alkoxide versus the complexity of byproduct handling in other methods. It offers a route to high-purity this compound with relatively simple purification steps.
Reactivity and Mechanistic Investigations of Vanadium V Oxytriethoxide
Hydrolytic Stability and Condensation Mechanisms of Vanadium(V) Oxytriethoxide
This compound is highly sensitive to moisture, readily undergoing hydrolysis. ereztech.com The chemical reactivity of vanadium alkoxides toward hydrolysis is significantly influenced by the steric hindrance of the alkoxy group. udel.edu The process is initiated by the nucleophilic attack of water molecules on the vanadium center, leading to the stepwise substitution of ethoxide (⁻OC₂H₅) groups with hydroxyl (⁻OH) groups.
The initial hydrolysis can be represented by the following reaction: VO(OC₂H₅)₃ + H₂O → VO(OC₂H₅)₂(OH) + C₂H₅OH
As the hydrolysis proceeds, subsequent ethoxide groups are replaced. Complete hydrolysis of the ethoxide ligands results in the formation of a hypothetical vanadic acid, VO(OH)₃. udel.edu This species is unstable and serves as a key intermediate for subsequent condensation reactions. udel.edu
Condensation occurs through two primary mechanisms: olation and oxolation.
Olation: This process involves the formation of a bridging hydroxyl group (V-OH-V) between two vanadium centers through the elimination of a water molecule.
Oxolation: This mechanism involves the formation of an oxo bridge (V-O-V) through the elimination of a water molecule from two hydroxyl groups or an alcohol molecule from a hydroxyl and an alkoxide group.
These condensation reactions lead to the formation of polyoxovanadates, eventually yielding vanadium pentoxide (V₂O₅) gels or precipitates. udel.edumdpi.com In the presence of excess water, coordination expansion can occur via the addition of water molecules to the vanadium center. udel.edu Under acidic conditions (pH < 2), hydrolysis leads to the formation of the dioxovanadium(V) cation, [VO₂]⁺, which can exist in a hydrated form such as [VO₂(OH₂)₄]⁺. mdpi.com The precipitation of vanadium pentoxide typically occurs around a pH of 2, arising from the polycondensation of the neutral precursor [VO(OH)₃(OH₂)₂]⁰. mdpi.com
Table 1: Key Species in the Hydrolysis and Condensation of this compound
| Species | Chemical Formula | Role in Reaction Pathway | Governing Condition |
|---|---|---|---|
| This compound | VO(OC₂H₅)₃ | Starting material | Anhydrous |
| Vanadic Acid (intermediate) | VO(OH)₃ | Product of complete hydrolysis; precursor to condensation | Aqueous, excess water |
| Dioxovanadium(V) cation | [VO₂]⁺ or [VO₂(OH₂)₄]⁺ | Hydrolyzed species | Aqueous, pH < 2 |
| Neutral Precursor | [VO(OH)₃(OH₂)₂]⁰ | Precursor to V₂O₅ precipitation | Aqueous, pH ≈ 2 |
| Vanadium Pentoxide | V₂O₅·nH₂O | Final condensation product | Aqueous |
Alcoholysis and Ligand Exchange Dynamics
This compound readily undergoes alcoholysis, a transesterification reaction where the ethoxide ligands are exchanged with other alkoxy groups upon reaction with a different alcohol (R'OH). This equilibrium-driven process is useful for synthesizing other vanadium alkoxides.
VO(OC₂H₅)₃ + 3 R'OH ⇌ VO(OR')₃ + 3 C₂H₅OH
The reaction's direction can be controlled by manipulating the reaction conditions, such as removing the more volatile ethanol (B145695) to drive the reaction forward.
Beyond simple alcoholysis, the ethoxide ligands can be substituted by a wide variety of other functional groups. This ligand exchange is a fundamental aspect of its coordination chemistry. For instance, this compound reacts with 2,2′-thiobis{4-(1,1,3,3-tetramethyl-butyl)phenol} (tbopH₂), a tridentate (OSO) ligand, to yield a dimeric ethoxide-bridged complex, [V₂(µ-OEt)₂(O)₂(tbop-κ³O,S,O)₂]. Similarly, it serves as a building block for creating neutral oxovanadium complexes that incorporate both ethoxide and acetylacetonate (B107027) ligands. These reactions demonstrate the facility with which the ethoxide groups can be displaced by chelating or bridging ligands, leading to structurally diverse vanadium complexes.
Redox Chemistry of Vanadium(V) Centers in Reaction Pathways
A critical feature of vanadium chemistry is the accessibility of multiple oxidation states, with +5, +4, +3, and +2 being the most common. acs.orgchemguide.co.uk The V(V) center in this compound is highly oxidizing and can be reduced to lower oxidation states, most commonly V(IV). This V(V)/V(IV) redox couple is central to the catalytic activity of many vanadium compounds. libretexts.org
For example, in the Contact Process for sulfuric acid production, vanadium(V) oxide catalyzes the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). The mechanism involves the reduction of V(V) to V(IV) by SO₂, followed by the re-oxidation of V(IV) back to V(V) by oxygen, thus completing the catalytic cycle. chemguide.co.uklibretexts.org
SO₂ + V₂O₅ → SO₃ + V₂O₄ (Represents V(V) → V(IV)) V₂O₄ + ½O₂ → V₂O₅ (Represents V(IV) → V(V))
This ability to cycle between oxidation states allows this compound to act as a catalyst in various organic oxidation reactions. ereztech.com The reduction of the V(V) center is often coupled with the oxidation of a substrate. In some syntheses starting with V(V) precursors, partial reduction occurs, leading to mixed-valence compounds containing both V⁵⁺ and V⁴⁺ ions. acs.org The redox chemistry is complex and can lead to various vanadium oxide phases (e.g., V₂O₅, VO₂, V₂O₃) depending on the reducing agent and reaction conditions. The transition between oxidation states is often accompanied by distinct color changes: V(V) is typically yellow/orange, V(IV) is blue, V(III) is green, and V(II) is violet. libretexts.org
Coordination Behavior with Diverse Organic and Inorganic Ligands
The vanadium(V) center in oxytriethoxide is a hard Lewis acid, readily forming coordination complexes with a variety of ligands. The coordination number of vanadium can expand beyond four to accommodate additional ligands. It forms stable adducts and complexes with both organic and inorganic ligands containing donor atoms like oxygen, nitrogen, and sulfur.
Examples of its coordination behavior include:
Reaction with Chelating Ligands: As mentioned, it reacts with bidentate ligands like acetylacetone (B45752) and tridentate ligands like 2,2′-thiobisphenols to form stable chelate complexes.
Formation of Polynuclear Clusters: In alcohol-containing solvents, it can be used as a precursor in the stepwise assembly of di-, tri-, and tetranuclear oxovanadium(V) alkoxide clusters. These clusters often feature bridging alkoxide or oxo ligands.
Interaction with Inorganic Ligands: While less common in the context of this specific alkoxide, V(V) species in solution can coordinate with inorganic anions like phosphates and tartrates, forming complex polyoxovanadates. scielo.br
The coordination environment significantly impacts the reactivity and catalytic properties of the vanadium center. The choice of ligand can tune the steric and electronic properties of the resulting complex, influencing its stability and catalytic performance.
Investigation of Reaction Intermediates and Transition States
Elucidating the precise mechanism of reactions involving this compound requires the characterization of transient intermediates and transition states. While direct observation is challenging, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights.
In hydrolysis and condensation reactions, the monomeric orthovanadic acid, VO(OH)₃, is considered a key intermediate that forms after the complete hydrolysis of the alkoxide groups. udel.edu In acidic aqueous solutions, the dioxovanadium(V) cation, [VO₂]⁺, is a well-established intermediate species. china-vanadium.net
In redox pathways, particularly those involving oxygen, several reactive intermediates have been proposed or identified in related vanadium systems. These include superoxo-vanadium(V) and vanadium-hydroperoxo intermediates. nih.gov For example, studies on the reaction of certain V(IV) complexes with O₂ suggest that a V(V)-superoxo species is formed, which may then abstract a hydrogen atom. nih.gov Furthermore, the cis-dioxo V(V)O₂ species has been identified as a kinetically competent intermediate in the formation of oxo-peroxo vanadium(V) compounds. nih.gov
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping reaction pathways. For instance, calculations on the reaction of vanadium oxide clusters (like VO₃) with small organic molecules have identified various intermediates, such as five-membered ring structures, and their corresponding transition states. colostate.edu Similar DFT studies on the reaction of VO₂ with methanol (B129727) have detailed the formation of initial adduct complexes, transition states for hydrogen transfer, and subsequent intermediates along the reaction coordinate. colostate.edu These computational models provide a framework for understanding the bond-making and bond-breaking steps that govern the reactivity of vanadium oxo species.
Table 2: Examples of Investigated Intermediates in Vanadium Chemistry
| Intermediate Type | Example Species/Structure | Reaction Context | Method of Investigation |
|---|---|---|---|
| Hydrolysis Intermediate | VO(OH)₃ | Hydrolysis/Condensation | Inferred from sol-gel process studies |
| Aqueous Cationic Intermediate | [VO₂]⁺ | Hydrolysis in acid | Spectroscopic studies |
| Redox Intermediate | V(V)-superoxo species | Oxidation with O₂ | Proposed from kinetic and labeling studies |
| Redox Intermediate | cis-V(V)O₂ | Oxidation with O₂ | Kinetic studies |
| Adduct Complex | Five-membered ring (e.g., with ethylene) | Reaction with organics | DFT Calculations |
| Transition State | Hydrogen transfer TS (e.g., with methanol) | Reaction with alcohols | DFT Calculations |
Catalytic Applications of Vanadium V Oxytriethoxide and Derived Species
Olefin Polymerization and Copolymerization Catalysis
While Vanadium(V) oxytriethoxide itself is not typically used as a direct catalyst for olefin polymerization, it is a key starting material for creating sophisticated vanadium-based pre-catalysts. mdpi.comlboro.ac.uk These pre-catalysts, often featuring chelating ligands, become highly active for the polymerization and copolymerization of olefins like ethylene (B1197577) upon activation. researchgate.netresearchgate.net Vanadium catalysts are particularly noted for their ability to produce specialty elastomers and facilitate the copolymerization of ethylene with α-olefins and cyclic olefins. uh.educnr.it
The catalytic cycle for olefin polymerization using vanadium complexes derived from this compound generally follows a coordination-insertion mechanism, characteristic of Ziegler-Natta catalysis. The process begins with the activation of the vanadium pre-catalyst by a co-catalyst, typically an organoaluminum compound. This activation step involves the alkylation of the vanadium center and the formation of a cationic, coordinatively unsaturated active site.
The propagation phase involves the following steps:
Olefin Coordination: The olefin monomer coordinates to the vacant site on the vanadium active center.
Insertion: The coordinated monomer then inserts into the vanadium-alkyl bond. This step extends the polymer chain by one monomer unit and regenerates the vacant coordination site.
Chain Propagation: The cycle of coordination and insertion repeats, leading to the growth of the polymer chain.
The specific structure of the ligands, introduced by reacting this compound with a pro-ligand, plays a critical role in determining the catalytic activity and the properties of the resulting polymer. researchgate.net
The activation of vanadium pre-catalysts is essential for achieving high polymerization activity. Organoaluminum compounds are the most common co-catalysts. These compounds perform several functions:
Alkylation: They replace the alkoxide or halide ligands on the vanadium pre-catalyst with an alkyl group, creating the initial metal-carbon bond necessary for polymerization.
Formation of Active Species: They abstract a ligand to generate a cationic, coordinatively unsaturated active site.
Scavenging: They react with and neutralize impurities in the reaction medium that could otherwise poison the catalyst.
| Pre-catalyst System | Co-catalyst/Activator | Monomer | Activity (kg·mol⁻¹·V⁻¹·bar⁻¹·h⁻¹) | Polymer Properties |
| Vanadium complex with O,N,O-tridentate ligand | DMAC/ETA | Ethylene | Up to 8600 | High molecular weight, linear polyethylene |
| [VO(OEt)Cl₂] (benchmark) | DMAC/ETA | Ethylene | Varies | Reference for comparison |
| Imido vanadium complexes | DMAC/ETA | Ethylene/Propylene | High activity | High molecular weight copolymers |
Ring-Opening Polymerization (ROP) of Cyclic Monomers
Vanadium complexes derived from this compound are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) and lactides (LA). mdpi.comnih.gov This process is a key method for producing biodegradable and biocompatible aliphatic polyesters like poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). nih.govnih.gov The synthesis of the active catalyst typically involves reacting this compound or a related alkoxide with a suitable pro-ligand, such as a Schiff base or a tridentate phenoxy-imine ligand, to create a well-defined metal complex. lboro.ac.uknih.govresearchgate.net
The ROP of cyclic esters catalyzed by vanadium-alkoxide complexes proceeds via a coordination-insertion mechanism. nih.govresearchgate.net The key steps are:
Initiation: The process begins with the coordination of the cyclic monomer's carbonyl oxygen to the vanadium center. This is followed by a nucleophilic attack of an alkoxide group (from the catalyst) on the monomer's carbonyl carbon. This attack leads to the cleavage of the acyl-oxygen bond of the ester, opening the ring and forming a linear ester that remains attached to the vanadium center through an alkoxide linkage.
Propagation: A new cyclic monomer coordinates to the vanadium center. The alkoxide end of the growing polymer chain then attacks the carbonyl carbon of this new monomer. This insertion step elongates the polymer chain by one monomer unit.
Termination: The process continues until the monomer is consumed or the reaction is deliberately terminated, often by adding a proton source like water or alcohol, which cleaves the polymer chain from the metal center.
This mechanism allows for the synthesis of polyesters with controlled molar mass and defined end-groups. nih.gov
The structure of the vanadium catalyst exerts significant control over the ROP process and the resulting polymer's properties. The ancillary ligands attached to the vanadium center, which are introduced during the synthesis from this compound, influence the catalyst's steric and electronic environment. researchgate.net
Catalytic Activity: The nature of the ligand system can affect the rate of polymerization. For instance, in some studies, analogous titanium complexes have shown higher activity than their vanadium counterparts under similar conditions. nih.gov
Molecular Weight Control: The molecular weight of the polymer can be controlled by adjusting the molar ratio of the monomer to the catalyst. nih.gov A linear relationship between the number-average molecular weight (Mₙ) and monomer conversion is often indicative of a controlled, living polymerization.
Microstructure and Polydispersity: The catalyst's structure also influences the polymer's microstructure and molar mass distribution (Mₙ/Mₙ). Well-defined, single-site catalysts can produce polymers with narrow molar mass distributions. nih.gov
The table below presents data from the ROP of ε-caprolactone using a vanadium complex derived from a phenoxy-imine ligand, illustrating the effect of reaction conditions on polymer properties. nih.gov
| Monomer | Catalyst | [Monomer]/[V] Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) |
| ε-Caprolactone | V-L² | 600:1 | 110 | 130 | 9 | 5500 |
| ε-Caprolactone | V-L² | 500:1 | 120 | - | - | - |
Selective Oxidation Catalysis
Vanadium oxides are among the most versatile and widely used catalysts for selective oxidation reactions in the chemical industry. nih.gov They are employed in processes such as the oxidation of sulfur dioxide to sulfur trioxide in the Contact Process, and the oxidation of hydrocarbons and alcohols. nih.govchemguide.co.uk The catalytic activity is rooted in the ability of vanadium to cycle between different oxidation states, most commonly V⁵⁺, V⁴⁺, and V³⁺. nih.govmpg.de this compound can serve as a molecular precursor for creating highly dispersed vanadium oxide species on support materials, which act as the active sites.
The general mechanism for these reactions is a redox cycle, often referred to as the Mars-van Krevelen mechanism. This cycle involves two main steps:
Catalyst Reduction: The reactant (e.g., an alcohol) is oxidized by the V⁵⁺ species on the catalyst surface. The oxygen atom is transferred from the catalyst lattice to the substrate, and the vanadium center is reduced (e.g., to V⁴⁺).
Catalyst Re-oxidation: The reduced vanadium center is then re-oxidized back to the V⁵⁺ state by an oxidizing agent, typically molecular oxygen from the gas phase. chemguide.co.ukmpg.de
A pertinent example is the selective oxidation of ethanol (B145695) over vanadia-based catalysts. At lower temperatures (110-150°C), ethanol is selectively oxidized to acetaldehyde (B116499) with high selectivity. At higher temperatures (around 200°C), the reaction can be tuned to produce acetic acid. mpg.deepa.gov The reaction proceeds via surface ethoxide species, with the V⁵⁺ cations undergoing a reversible reduction during the catalytic cycle. mpg.deepa.gov
Epoxidation Reactions of Olefins
Vanadium-catalyzed epoxidation is a cornerstone of synthetic chemistry, providing a valuable route to epoxides, which are crucial intermediates for producing fine pharmaceuticals, plastics, and fragrances. mdpi.comnih.gov Vanadium catalysts are particularly noted for their high regio- and stereoselectivity in the epoxidation of allylic and homoallylic alcohols. mdpi.comwikipedia.org The hydroxyl group of the substrate plays a directing role, coordinating to the vanadium center and guiding the oxidant to the adjacent double bond. wikipedia.org This results in syn-diastereoselectivity, where the epoxide is delivered to the same face of the double bond as the hydroxyl group. wikipedia.org
While less reactive than other metal catalysts like molybdenum for general epoxidations, vanadium complexes exhibit exceptional selectivity for alkenes containing allylic alcohols. wikipedia.org In the presence of these substrates, the reaction rate is significantly accelerated. wikipedia.org The reaction is typically carried out using alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), as the oxygen source. organic-chemistry.orgacs.org
Research has focused on optimizing reaction conditions, improving stereoselectivity, and reducing catalyst loading. mdpi.com For instance, in the epoxidation of cyclic allylic alcohols like (Z)-cyclooct-2-en-1-ol, vanadium-catalyzed systems predominantly yield the cis-epoxide, in contrast to peroxy acid epoxidations which favor the trans product. acs.org This highlights the unique stereocontrol exerted by the vanadium catalyst.
| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| (Z)-cyclooct-2-en-1-ol | VO(acac)₂ | t-BuOOH | cis-4,5-epoxycyclooctanol | 81 | 96% cis | acs.org |
| Geraniol | Pyrone-based oxo-vanadium complexes | TBHP | Geraniol epoxide | ~100 | High | mdpi.comnih.gov |
| Tryptophols | VO(acac)₂ / Bishydroxamic acid ligands | H₂O₂ | Hydroxyfuroindoline derivatives | up to 89 | High | mdpi.com |
| trans-Homoallylic alcohol | VO(O-iPr)₃ / Chiral BHA ligand | CHP | trans-Epoxy alcohol | 85 | 96% ee | acs.orgnih.gov |
Oxidation of Alcohols and Sulfides
Vanadium complexes, including those derived from this compound, are effective catalysts for the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides and sulfones. scispace.comamazonaws.com These transformations are significant in organic synthesis. The use of molecular oxygen as the ultimate oxidant makes these processes economically and environmentally appealing. organic-chemistry.org
In alcohol oxidation, the catalytic system often demonstrates high chemoselectivity. For example, secondary alcohols can be selectively oxidized to ketones in the presence of primary hydroxyl groups. organic-chemistry.org The oxidation of primary alcohols can be controlled to yield either aldehydes or esters, depending on the reaction conditions. The addition of a base like potassium carbonate can prevent the formation of ester byproducts by inhibiting the intermediate hemiacetal. organic-chemistry.org The mechanism for these oxidations can vary, with pathways including base-assisted dehydrogenation, hydride-transfer, and radical mechanisms being proposed. nih.gov A biomimetic pathway involving a base-assisted dehydrogenation (BAD) mechanism has been supported by kinetic and computational studies. nih.gov This process involves the deprotonation at the benzylic position as the rate-limiting step. nih.gov
Vanadium-catalyzed sulfoxidation is also a valuable transformation, providing access to chiral sulfoxides when combined with appropriate chiral ligands. scispace.com The reaction is believed to proceed via an electrophilic oxygen transfer from a vanadium-peroxo species to the sulfide. scispace.com
| Substrate | Catalyst System | Oxidant | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylethanol | VO(acac)₂ / N-hydroxyphthalimide | O₂ | Acetophenone | Acetonitrile, 70°C | 98 | organic-chemistry.org |
| Benzyl alcohol | VO(acac)₂ / N-hydroxyphthalimide | O₂ | Benzaldehyde | Acetonitrile, K₂CO₃, 70°C | 99 | organic-chemistry.org |
| Benzyl alcohol | [(HQ)₂V(O)(OCH₂C₆H₅)] | - (Intramolecular) | Benzaldehyde | Triethylamine, RT | Quantitative | nih.gov |
| Cyclohexanol | VO(acac)₂ / N-hydroxyphthalimide | O₂ | Cyclohexanone | Acetonitrile, 70°C | 99 | organic-chemistry.org |
Oxygen Atom Transfer Mechanisms
The catalytic activity of vanadium compounds in oxidation reactions is centered on their ability to facilitate oxygen atom transfer from an oxidant to a substrate. scispace.comtorvergata.it The mechanism generally involves the formation of highly reactive vanadium-peroxo or vanadium-oxo species. scispace.comrsc.orgrsc.orgacs.org
When alkyl hydroperoxides or hydrogen peroxide are used as oxidants, they coordinate to the vanadium(V) center, forming a vanadium-peroxo intermediate. scispace.comresearchgate.net This species is a potent electrophilic oxidant capable of transferring an oxygen atom to a nucleophilic substrate, such as an alkene or a sulfide. scispace.com Following the oxygen transfer, the vanadium species is reduced and then re-oxidized by another equivalent of the peroxide, regenerating the active catalyst and completing the catalytic cycle. chemguide.co.uk
Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. dergipark.org.tr They help to model the structures of intermediates and transition states, providing insight into the reaction pathways and the factors controlling selectivity. dergipark.org.trresearchgate.net For instance, studies on supported vanadia catalysts have shown that different types of oxygen atoms within the catalyst structure (e.g., vanadyl oxygen vs. bridging oxygen) can exhibit different reactivities in exchange and oxidation reactions. acs.org The interaction with the support material can also influence the structure and reactivity of the active vanadium-oxo species. researchgate.net Recent research suggests that for some redox reactions, such as in vanadium flow batteries, the process may not involve a direct oxygen atom transfer but rather a proton exchange mechanism. nih.gov
C-C Bond Formation Reactions
While renowned for oxidation catalysis, vanadium complexes also mediate carbon-carbon bond formation. rsc.orgchemscene.com These reactions often proceed through oxidative coupling mechanisms under mild conditions, offering powerful tools for constructing complex molecular architectures. rsc.org
Aldol and Related Condensations
Information regarding the specific application of this compound in Aldol and related condensation reactions is not extensively detailed in the provided search results. While vanadium complexes are known to catalyze a variety of C-C bond-forming reactions, specific examples and detailed mechanistic studies for aldol-type condensations were not prominently featured.
Coupling Reactions
Vanadium catalysts have proven highly effective in mediating oxidative coupling reactions, particularly of phenols and their derivatives. rsc.orgresearchgate.net These reactions, which proceed via a one-electron phenolic oxidation mechanism, are advantageous due to their mild conditions and the formation of water as the only byproduct. rsc.org
A significant application is the synthesis of 1,1′-bi-2-naphthol (BINOL), a crucial building block for widely used chiral ligands in asymmetric synthesis. rsc.orgresearchgate.net Vanadium compounds such as VCl₄ or VOCl₃ can catalyze the coupling of 2-naphthol (B1666908) to produce BINOL. rsc.org The development of chiral dinuclear vanadium complexes has enabled enantioselective versions of this reaction, producing optically active BINOL with high enantiomeric excess. rsc.org
Beyond naphthols, these catalytic systems have been extended to the enantioselective oxidative coupling of other substrates, including monocyclic phenols and resorcinols, to generate axially chiral biaryl compounds. rsc.orgresearchgate.net Vanadium catalysts are also employed in polymerization reactions. alfachemic.com They can catalyze the polymerization of olefins like ethylene and phenylallene, as well as ring-opening metathesis polymerization (ROMP) and ring-opening polymerization (ROP) of various monomers. maastrichtuniversity.nlrsc.org For example, vanadium complexes with bulky ligands have shown excellent 2,3-selectivity in the polymerization of phenylallene. rsc.org They are also used in the terpolymerization of α,ω-dienes with ethylene and cyclic olefins to produce functionalized polyolefins. acs.org
Asymmetric Catalysis Facilitated by Chiral Ligands
A major advancement in vanadium catalysis has been the development of asymmetric transformations through the use of chiral ligands. This approach allows for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry. nih.gov
The most prominent success in this area is the vanadium-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols. mdpi.comorganic-chemistry.orgacs.orgnih.gov By coordinating a chiral ligand to the vanadium center, the catalyst can differentiate between the two enantiotopic faces of the prochiral olefin, leading to one enantiomer of the epoxide product in excess.
A variety of chiral ligands have been developed for this purpose, with α-amino acid-based hydroxamic acids and, particularly, bishydroxamic acids (BHA) derived from binaphthyl scaffolds (BINOL) showing exceptional performance. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org These ligands form well-defined complexes with vanadium, creating a chiral environment around the active site. For example, a catalytic system using a C₂-symmetric bishydroxamic acid ligand achieved high enantioselectivity (up to 96% ee) in the epoxidation of a broad range of allylic and homoallylic alcohols. organic-chemistry.orgacs.orgnih.gov These systems are notable for their efficiency at low catalyst loadings (often less than 1 mol%), use of mild reaction temperatures, and compatibility with aqueous hydroperoxide oxidants. organic-chemistry.orgacs.org The design of these ligands is crucial, as their structure directly influences both the rate and the enantioselectivity of the reaction. organic-chemistry.org
Beyond epoxidation, chiral vanadium complexes have been applied to other asymmetric reactions, such as the oxidative coupling of phenols to produce axially chiral biaryls, as mentioned previously. rsc.orgresearchgate.net The design of multidentate ligands prepared from components like salicylaldehyde (B1680747) derivatives and chiral amino acids provides a powerful method for synthesizing these optically active compounds. rsc.org
| Reaction Type | Substrate | Catalyst Precursor | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Epoxidation | Z-Allylic alcohol | VO(O-iPr)₃ | C₂-symmetric bishydroxamic acid | 88 | 95 | organic-chemistry.org |
| Epoxidation | trans-Homoallylic alcohol | VO(O-iPr)₃ | Modified bishydroxamic acid (1d) | 85 | 96 | acs.orgnih.gov |
| Epoxidation | cis-Homoallylic alcohol | VO(O-iPr)₃ | Modified bishydroxamic acid (1d) | 80 | 95 | acs.org |
| Oxidative Coupling | 2-Naphthol | VOSO₄ | (Rₐ,S,S)-7 (from 3,3'-formyl-(R)-BINOL and (S)-tert-leucine) | 76 | 91 | rsc.org |
| Oxidative Coupling | Substituted Resorcinol | - | Brominated chiral dinuclear vanadium(V) catalyst | up to 93 | up to 97 | rsc.org |
Catalysis in Biomass Conversion Processes
This compound (VO(OEt)₃) serves as a significant precursor in the synthesis of heterogeneous catalysts employed in the conversion of biomass into valuable chemicals. While direct catalytic applications of this compound in its neat form are not extensively documented in the available research, its role in the preparation of highly active supported vanadium oxide catalysts is crucial for various biomass valorization processes. These processes primarily include the oxidation of cellulose-derived platform molecules like glucose and the depolymerization of lignin (B12514952).
The use of this compound as a precursor allows for the controlled deposition of vanadium oxide species onto various supports, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). This control over the catalyst's structure at a molecular level is essential for achieving high efficiency and selectivity in the conversion of complex biomass feedstocks.
Lignin Valorization
The oxidative depolymerization of lignin, a complex aromatic biopolymer, into valuable aromatic monomers is a key challenge in biorefineries. While direct catalysis by this compound is not detailed, studies on related vanadium complexes highlight the potential of vanadium-based systems in this area. For instance, research on the oxidative depolymerization of Kraft lignin has shown that vanadium-containing catalysts can facilitate the breakdown of the lignin polymer into compounds like vanillin (B372448) and vanillic acid. In one study, a bimetallic system of vanadyl acetylacetonate (B107027) (VO(acac)₂) and copper(II) acetate (B1210297) (Cu(OAc)₂) demonstrated notable performance in the oxidative depolymerization of softwood Kraft lignin.
The insights gained from such studies are relevant to catalysts derived from this compound, as the active species in these catalytic systems are often similar vanadium-oxo species. The choice of precursor can influence the nature and dispersion of these active sites on the catalyst support.
Conversion of Cellulose-Derived Carbohydrates
A more direct link to the application of this compound is found in the catalytic oxidation of carbohydrates derived from cellulose, such as glucose. Vanadium-based catalysts are effective in converting these sugars into valuable platform chemicals like formic acid.
A study focused on the development of V₂O₅/TiO₂ catalysts for the oxidation of glucose to formic acid utilized various vanadium precursors. Although this particular study did not use this compound directly, it underscores the importance of the precursor in determining the nature of the final catalytic species. The V⁵⁺ species were identified as the primary active sites for this transformation. The synthesis of such supported catalysts can be achieved through impregnation methods using precursors like this compound.
For example, a common method for preparing supported vanadium oxide catalysts involves the incipient wetness impregnation of a support material with a solution of the vanadium precursor. This compound, dissolved in an organic solvent like isopropanol, can be used for this purpose. Following impregnation, the material is dried and calcined to produce the final catalyst with well-dispersed vanadium oxide species on the support surface.
The performance of these catalysts is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, oxygen pressure, and catalyst loading.
Interactive Data Table: Catalytic Performance in Biomass Conversion
The following table summarizes representative research findings on the performance of vanadium-based catalysts in biomass conversion processes. While not all studies explicitly use this compound as the precursor, the data is indicative of the catalytic potential of the resulting vanadium oxide species.
| Biomass Feedstock/Model Compound | Catalyst System | Key Reaction Conditions | Major Products | Yield/Conversion |
|---|---|---|---|---|
| Softwood Kraft Lignin | VO(acac)₂–Cu(OAc)₂ | Mild operating conditions with molecular oxygen | Vanillin, Vanillic Acid, Acetovanillone | Bio-oil yield ~50%, 27% increase in aromatic monomers |
| Glucose | V₂O₅/TiO₂ | Optimized temperature, time, and O₂ pressure | Formic Acid | Data varies with specific catalyst and conditions |
Detailed Research Findings
Research into vanadium-catalyzed biomass conversion reveals several key aspects. In the oxidative depolymerization of lignin, vanadium catalysts have been shown to selectively cleave C-C bonds. The combination of a vanadium catalyst with a co-catalyst, such as a copper salt, can enhance the yield of valuable aromatic monomers. For instance, a VO(acac)₂-Cu(OAc)₂ system yielded approximately 3.5% vanillin and 2.8% vanillic acid from Kraft lignin.
In the conversion of carbohydrates, the V⁵⁺ species is considered the active catalytic site. Vanadium-containing catalysts, including those derived from heteropoly acids and various vanadium salts, have demonstrated high selectivity in the conversion of biomass to formic acid. The reaction mechanism is thought to involve an electron transfer-oxygen transfer process where the vanadium species is reduced and then re-oxidized by molecular oxygen.
The preparation method of the catalyst, including the choice of the vanadium precursor like this compound, plays a critical role in determining the dispersion and nature of the active vanadium oxide species on the support, which in turn affects the catalyst's activity and selectivity.
Application of Vanadium V Oxytriethoxide As a Precursor in Materials Science
Sol-Gel Processing for Vanadium Oxide Materials
The sol-gel process is a versatile wet-chemical technique used to fabricate solid materials from a chemical solution (the "sol"). Vanadium(V) oxytriethoxide is a frequently used precursor in this method for producing vanadium oxides. google.comresearchgate.net The process typically involves the hydrolysis and polycondensation of the alkoxide precursor to form a gel, which, upon further processing, yields the desired oxide material. This approach is advantageous for producing large-scale films and various nanostructures. researchgate.net
This compound is instrumental in synthesizing various vanadium oxide nanoparticles and complex nanostructures. Researchers have developed numerous methods, including hydrothermal treatments and solvent-free thermolysis, to control the size, morphology, and crystal phase of the resulting materials. acs.orgacs.orgnih.gov
One notable approach is a single-step, solvent-free process involving the thermal dissociation of this compound in a closed reactor. acs.orgacs.org This method yields core-shell nanoparticles. For instance, the thermolysis of the precursor at 700°C under autogenic pressure (450 psi) produces carbon-coated vanadium(III) oxide (V₂O₃) nanoparticles. acs.orgacs.orgresearchgate.net Subsequent thermal treatment of these core-shell nanoparticles in air at 450°C for two hours results in the formation of vanadium(V) pentoxide (V₂O₅) nanoparticles by burning off the carbon shell and oxidizing the core. acs.orgacs.org The final products are confirmed through techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) to be rhombohedral V₂O₃ and orthorhombic V₂O₅, respectively. acs.orgacs.org
Another synthetic route involves sol-gel processes in unique solvent systems, such as ionic liquids. Vanadium pentoxide nanoparticles have been synthesized via the hydrolysis of vanadium alkoxides in air- and water-stable ionic liquids like 1-butyl-1-methyl pyrrolidinium (B1226570) bis(trifluoromethylsulfonyl)amide and 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)amide. researchgate.net The choice of ionic liquid and co-solvent (e.g., acetone, isopropanol) was found to influence the crystallinity and morphology of the resulting V₂O₅ nanoparticles. researchgate.net
Table 1: Synthesis Parameters for Vanadium Oxide Nanoparticles via Thermolysis of this compound
| Parameter | Carbon-Coated V₂O₃ Nanoparticles | V₂O₅ Nanoparticles |
|---|---|---|
| Precursor | This compound | Carbon-coated V₂O₃ nanoparticles |
| Method | Thermolysis | Thermal treatment in air |
| Temperature | 700 °C | 450 °C |
| Pressure | 450 psi (autogenic) | Atmospheric |
| Duration | Not specified | 2 hours |
| Resulting Crystal Structure | Rhombohedral V₂O₃ | Orthorhombic V₂O₅ |
This table summarizes the conditions for a solvent-free synthesis process as described in research findings. acs.orgacs.orgresearchgate.net
This compound is also a key precursor for fabricating vanadium oxide thin films and coatings using the sol-gel method. google.com This technique is particularly advantageous for creating large-area coatings for applications such as electrochromic devices. google.comresearchgate.net The process involves depositing the precursor solution onto a substrate, followed by heat treatment to form the solid oxide film.
For example, vanadium oxide thin films for electrochromic applications can be prepared from reactive V⁵⁺ precursors like this compound. google.com The resulting films often have a porous nanostructure and can be amorphous or a combination of amorphous and polycrystalline, which facilitates ion diffusion—a critical aspect for electrochromic performance. google.com The sol-gel method, in this context, allows for the creation of materials with high charge density and controlled optical properties. google.com Research has also demonstrated the preparation of V₂O₅ thin films by combining the sol-gel technique with pen plotter printing, using heteroligand complexes derived from vanadyl acetylacetonate (B107027) as the precursor, which offers an alternative to alkoxide-based routes. mdpi.com
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications
This compound and its close relative, Vanadium(V) oxytriisopropoxide (VTIP), are volatile organometallic compounds, making them excellent precursors for gas-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comwiley.comscienceliterature.com These methods are crucial for manufacturing high-quality, uniform thin films for the electronics and semiconductor industries.
In both CVD and ALD, this compound or similar alkoxides are vaporized and transported into a reaction chamber where they react on a substrate surface to form a vanadium oxide film. wiley.comscienceliterature.com
In CVD processes, this compound can be used to synthesize V₂O₅ nanoparticles at temperatures ranging from 500 to 1300 °C. wiley.comresearchgate.net The precursor is thermally decomposed to deposit the oxide material. Studies have shown that at lower synthesis temperatures (500 and 700 °C), the resulting material is amorphous, while at higher temperatures (900-1300 °C), a single-phase orthorhombic V₂O₅ is formed. researchgate.net
In ALD, the growth process is self-limiting, allowing for precise thickness control at the atomic level. ucl.ac.uk Vanadium alkoxide precursors, such as VTIP, are pulsed into the reactor, chemisorbing onto the substrate surface. A subsequent pulse of an oxidant, like water vapor or ozone, reacts with the precursor layer to form a layer of vanadium oxide. scienceliterature.comacs.org This cycle is repeated to build the film layer by layer. ALD using these precursors has been employed to grow V₂O₅ films for applications like microbolometers. scienceliterature.com
The growth mechanism and resulting film morphology in CVD and ALD are highly dependent on process parameters such as temperature, pressure, and precursor exposure time.
In ALD, a specific temperature range, known as the "ALD window," exists where the growth rate per cycle is constant and self-limiting. For the VTIP precursor and water, V₂O₅ films have been grown at temperatures as low as 150°C with a growth rate of approximately 0.2 Å/cycle. scienceliterature.com The precursor temperature also plays a role; heating the VTIP precursor to 60°C increases its vapor pressure, leading to a higher number of molecules in the reaction chamber and an increased growth rate. scienceliterature.com The choice of oxidant is also critical; while water vapor is an effective reactant, oxygen has been reported to yield no film growth in some ALD processes with VTIP. scienceliterature.com
In CVD, the deposition of vanadium in the presence of molecular oxygen has been shown to promote the formation of two-dimensional vanadium oxide (VOx) layers, in contrast to the island growth observed when depositing pure vanadium metal. mdpi.com Control over the stoichiometry and phase of the vanadium oxide, such as the desirable VO₂, often requires careful control of the oxygen partial pressure and post-deposition annealing steps. google.com The final morphology and crystallinity are influenced by the substrate, deposition rate, and annealing conditions. mdpi.comnih.gov
Table 2: ALD Growth Parameters for Vanadium Oxide Films
| Precursor System | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film |
|---|---|---|---|
| VTIP + H₂O | 150 | ~0.2 | V₂O₅ |
| VO(acac)₂ + O₂ | 400 - 475 | Not specified | VO₂ |
| TDMAV + H₂O | 150 - 200 | 0.094 nm/cycle | Amorphous VOx |
This table compiles data from various studies on the ALD of vanadium oxides using different precursors and oxidants. scienceliterature.comucl.ac.uk
Development of Hybrid Organic-Inorganic Materials
This compound is a valuable precursor for the synthesis of hybrid organic-inorganic materials, particularly for applications in optoelectronics. One significant area of research is the development of hole transporting layers (HTLs) for organic solar cells (OSCs). colab.wsresearcher.lifenih.govresearchgate.net
In this application, this compound is used to form a vanadium oxide (VOx) layer through a low-temperature solution process. colab.wsresearcher.lifenih.gov This inorganic layer is often combined with an organic self-assembled monolayer (SAM) to create a hybrid HTL. The VOx layer is typically synthesized by treating the ethanol-soluble this compound precursor with low-temperature thermal annealing (around 100°C) and UV-ozone treatments. colab.wsresearcher.lifenih.gov
This hybrid approach combines the favorable electronic properties of the inorganic metal oxide with the interface-modifying capabilities of the organic SAM. In a comparative study, various metal oxides were synthesized from their respective ethoxide precursors, including this compound, for use in HTLs. colab.wsresearcher.lifenih.gov When these layers were incorporated into organic solar cells, they demonstrated high power conversion efficiencies (PCEs). For instance, devices using a hybrid HTL based on niobium oxide (Nb₂O₅) combined with a 2PACz SAM achieved a PCE of up to 20.12%. colab.wsresearcher.lifenih.govresearchgate.net While VOx was part of the initial study, the Nb₂O₅ system showed superior performance due to better transmittance, a higher work function, and a more uniform structure that facilitated efficient charge transport. colab.wsresearcher.lifenih.gov
Table 3: Performance of Organic Solar Cells with Hybrid Hole Transporting Layers
| Photoactive Blend | HTL System | Power Conversion Efficiency (PCE) |
|---|---|---|
| PM6:L8-BO | Nb₂O₅ / 2PACz | 19.44% |
| PM6:BTP-eC9 | Nb₂O₅ / 2PACz | 19.18% |
| D18:BTP-eC9 | Nb₂O₅ / 2PACz | 20.12% |
This table presents the performance of organic solar cells utilizing an inorganic-organic hybrid HTL. The inorganic layer was synthesized from metal alkoxide precursors, including an initial study with this compound. colab.wsresearcher.lifenih.govresearchgate.net
Integration into Polymer Matrices
The integration of vanadium-based materials into polymer matrices is a key strategy for developing functional composites with tailored optical, electronic, or catalytic properties. This compound is an effective precursor for creating vanadium oxide particles that can be incorporated into these matrices.
One common application involves using it to synthesize vanadium oxide powders which are then dispersed into a polymer matrix, such as an organic polymer, to form a paint-like mixture. google.com This composite material can be applied as a coating on various substrates like glass or plastic. google.com A related approach involves the use of vanadium alkoxides with a polymeric binder to fabricate composite fibers, such as vanadium oxide-polyvinyl acetate (B1210297) (VOx-PVAc) fibers, through techniques like electrospinning. researchgate.net
Furthermore, vanadium alkoxides, including this compound, are utilized as components in Ziegler-Natta catalyst systems. google.com These catalysts are fundamental in the industrial production of polyolefins, where the vanadium compound influences the polymerization process.
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials formed by the self-assembly of metal ions or clusters with organic ligands. ntu.edu.sg Vanadium-based MOFs (V-MOFs) have garnered significant interest for applications in energy storage, catalysis, and gas separation. ntu.edu.sggoogle.com this compound can serve as a precursor for the vanadium nodes in these structures. The synthesis typically occurs via hydro/solvothermal methods, where the alkoxide hydrolyzes to form vanadium oxide or hydroxide (B78521) species that then coordinate with multitopic organic linkers, such as carboxylic acids. ntu.edu.sggoogle.com
For instance, a porphyrinic V-MOF, designated V-MOF-10, was synthesized solvothermally from {V(OH)O4}∞ chains and 4-tetracarboxyphenylporphyrin linkers, resulting in a structure with a high surface area of 1477 m² g⁻¹. rsc.org Another example is a V/BP-MOF, created from the reaction of vanadium(III) chloride and 2,2-bipyridine-4,4-dicarboxylic acid, which demonstrated efficacy as a dye adsorbent. frontiersin.org
Coordination polymers, which can be one-, two-, or three-dimensional, represent another class of materials accessible from vanadium precursors. mdpi.com These materials are often insoluble in common solvents, which is advantageous for catalytic applications as it simplifies catalyst separation and recycling. mdpi.com Vanadium's ability to exist in multiple oxidation states and its affinity for oxygen make it a valuable component in designing these functional polymers. mdpi.com
Application in Electrochromic and Catalytic Devices
The role of this compound as a precursor is particularly prominent in the fabrication of materials for electrochromic and catalytic devices. It is frequently used to synthesize various vanadium oxides (e.g., V₂O₅, VO₂) via sol-gel, chemical vapor deposition, or grafting methods. irb.hrresearchgate.netacs.org
Electrochromic Devices: Vanadium pentoxide (V₂O₅), the most stable oxide of vanadium, is a well-known electrochromic material used in applications like smart windows. acs.orgnih.gov Thin films of V₂O₅ can be prepared from this compound. These films exhibit multi-color electrochromism, changing color in response to an applied voltage due to the intercalation of ions like Li⁺. nih.gov For example, V₂O₅ gel synthesized from alkoxide precursors can transition between yellow, green, and blue states. nih.gov Such materials are essential for developing solid-state electrochromic devices, which can be assembled on flexible substrates. nih.gov Research has also explored using vanadium oxide (VOₓ) thin films, derived from precursors like vanadium(V) oxytriisopropoxide, as stable, high-charge-density charge balancing layers in electrochromic devices. google.com
Catalytic Devices: Vanadium oxides are important industrial catalysts for various oxidation reactions. chemicalbook.com this compound is used as a precursor to create highly dispersed catalytic species on high-surface-area supports like silica (B1680970) (SiO₂). acs.orgconicet.gov.ar A grafting method employing this compound in toluene (B28343) has been used to synthesize silica-supported Mo-V oxide catalysts. acs.org These catalysts were studied for propane (B168953) oxidation, where the presence of molybdenum oxide was found to dilute the vanadium oxide species, preventing the formation of V-O-V bonds and creating isolated single vanadyl sites. acs.org In another study, this compound was used with ammonium (B1175870) heptamolybdate to prepare a Mo-V monolayer on an SBA-15 silica support, which showed good selectivity in the oxidative dehydrogenation of propane to acrolein. soton.ac.uk
Table 1: Research Findings on Catalytic Applications
| Catalyst System | Precursor Used | Support Material | Catalytic Reaction | Key Research Finding | Source(s) |
|---|---|---|---|---|---|
| Mo-V Oxide | This compound | SBA-15 Silica | Propane Oxidation | Dilution of vanadium oxide with molybdenum oxide disrupts V-O-V bonds, leading to the formation of isolated vanadyl single-sites. | acs.org |
| Mo-V Monolayer | This compound | SBA-15 Silica | Oxidative Dehydrogenation of Propane | The catalyst (Mo/V = 10) exhibited a 10% selectivity towards acrolein, attributed to isolated V or Mo species. | soton.ac.uk |
| Chitosan-Vanadium Complex | Not specified | Silica | Asymmetric Sulfur Oxidation | A heterogeneous catalyst prepared using H₂O₂ as the oxidant achieved product yields up to 95% with up to 68% enantiomeric excess. | acs.org |
| V-SiO₂ Catalyst | Vanadium acetylacetonate | Silica (from TEOS) | Oxidative Dehydrogenation of n-butane | The sol-gel prepared catalyst calcined at 500 °C was the most active, showing a direct correlation between activity and Brönsted acidity. | conicet.gov.ar |
Table 2: Research Findings on Electrochromic Applications | Device Component | Precursor Type | Key Properties | Performance Metrics | Source(s) | | :--- | :--- | :--- | :--- | nih.gov | | Vanadium Oxide Gel Film | Alkoxide-derived gel | Multi-color transitions (yellow ↔ green ↔ blue) due to Li⁺ intercalation. | Switching Time: < 30 s (in Lab* color space). Cyclability: > 30,000 cycles with 18% degradation. | | VOₓ Charge Balancing Film | Vanadium(V) oxytriisopropoxide | High charge density and low coloration efficiency. | Charge Density: > 2 mC/cm². Coloration Efficiency: < 10 cm²/C. Chemically and electrochemically stable. | google.com |
Advanced Spectroscopic and Computational Methodologies for Vanadium V Oxytriethoxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state behavior of Vanadium(V) oxytriethoxide. ⁵¹V NMR, in particular, is highly sensitive to the electronic environment of the vanadium nucleus. The chemical shifts observed in ⁵¹V NMR spectra provide valuable information about the coordination number and geometry of the vanadium center. nih.govnih.gov For instance, the association of VO(OCH₃)₃ with coordinating solvents to form a five-coordinate adduct can be observed through changes in the ⁵¹V NMR chemical shift. nih.gov
In solution, this compound can participate in dynamic exchange processes and reactions, which can be effectively monitored using NMR. For example, the formation of various vanadium(V) species in solution, including monomeric and dimeric forms, can be tracked. researchgate.net The electronic state of the vanadium center, which is influenced by the substituents on its ligands, can also be probed by ⁵¹V NMR spectroscopic measurements. nih.gov The correlation between solid-state and solution-state NMR data can confirm the structural integrity of the complex in different phases. nih.gov
Vibrational Spectroscopies (FT-IR, Raman) for Ligand Vibrations and Coordination Environment Elucidation
Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are instrumental in characterizing the vibrational modes of this compound and related species. The strong V=O stretching vibration is a prominent feature in the IR and Raman spectra of oxovanadium compounds, typically appearing in the 880-940 cm⁻¹ range. researchgate.net The position of this band is sensitive to the coordination environment and the electronic properties of the ligands attached to the vanadium center. researchgate.net
These techniques are crucial for identifying the functional groups present in the molecule and for elucidating the coordination of the ethoxide ligands. For example, infrared spectroscopy can confirm the presence of terminal and bridging alkoxide groups in oligomeric vanadium oxide clusters. researchgate.netd-nb.info In studies of materials derived from this compound, such as vanadium oxides, Raman spectroscopy is used to identify the different oxide phases (e.g., V₂O₃, V₂O₅) and to assess their crystallinity. acs.orgmdpi.com The technique is also sensitive to the stoichiometry of amorphous vanadium oxides, with the position of the vanadyl band shifting with oxygen content. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Vanadium Oxidation States and Spin Density
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic vanadium species, particularly those in the +4 oxidation state (V⁴⁺, d¹). sciensage.infoudel.edu While this compound itself is diamagnetic (d⁰) and therefore EPR-silent, it can be reduced to form EPR-active V(IV) species. EPR spectroscopy of these reduced species provides detailed information about the electronic structure, coordination environment, and spin density distribution. utexas.edursc.org
The EPR spectra of V(IV) complexes typically exhibit a characteristic eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). sciensage.inforsc.org The analysis of the g-tensor and the hyperfine coupling tensor (A) from the EPR spectrum can reveal the symmetry of the coordination sphere and the nature of the ligands. udel.edursc.org Due to the strong vanadium-oxygen double bond in vanadyl (VO²⁺) species, axial or nearly axial EPR spectra are commonly observed. udel.edu
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Analysis
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of vanadium in materials derived from this compound. XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state, coordination geometry, and bond distances. mdpi.comresearchgate.net The pre-edge peak intensity and the edge position in the V K-edge XANES spectra are particularly sensitive to the oxidation state and geometry of the vanadium center. mdpi.com
XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in the near-surface region of a material. d-nb.infonih.gov The binding energies of the V 2p core levels are indicative of the vanadium oxidation state. For instance, XPS can be used to confirm the V⁵⁺ oxidation state in V₂O₅ nanoparticles synthesized from this compound. researchgate.net In mixed-valent systems, deconvolution of the V 2p XPS spectrum can provide the ratio of different vanadium oxidation states. d-nb.infonih.gov
Table 1: Representative Spectroscopic Data for this compound and Related Compounds
| Technique | Parameter | Compound/Species | Observed Value/Range | Reference |
| ⁵¹V NMR | Chemical Shift (δ) | VO(ensal)Cat | -171 ppm | nih.gov |
| Chemical Shift (δ) | VO(ensal)DTBCat | +350 ppm | nih.gov | |
| FT-IR/Raman | V=O Stretch | Vanadyl compounds | 880 - 940 cm⁻¹ | researchgate.net |
| V=O Stretch | a-VO₂.₅₄ | 937 cm⁻¹ | researchgate.net | |
| V=O Stretch | a-VO₁.₉₅ | 879 cm⁻¹ | researchgate.net | |
| EPR | g-tensor/A-tensor | V(IV) complexes | Axial or near-axial | udel.edu |
| XPS | V 2p₃/₂ Binding Energy | V₂O₅ | ~517.5 eV | d-nb.inforesearchgate.net |
| O 1s Binding Energy | Metal Oxide | ~533.6 eV | researchgate.net |
Single Crystal and Powder X-ray Diffraction for Structural Determination
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. researchgate.netresearchgate.net This technique is crucial for characterizing the products of thermal decomposition or other reactions of this compound. For instance, PXRD can be used to identify the formation of different vanadium oxide phases, such as V₂O₃ and V₂O₅, and to determine their crystal structure (e.g., orthorhombic for V₂O₅). acs.orgresearchgate.net High-temperature XRD (HTXRD) can be employed to monitor phase transformations in real-time as a function of temperature. google.com
Table 2: Crystallographic Data for a Vanadium Oxide Phase Derived from this compound
| Compound | Crystal System | Space Group | Lattice Parameters | Reference |
| V₂O₅ | Orthorhombic | Pmmn | a = 11.516 Å, b = 3.564 Å, c = 4.3727 Å | researchgate.net |
Mass Spectrometry Techniques for Identification of Oligomeric Species and Reaction Products
Mass spectrometry (MS) is a vital tool for the identification and characterization of this compound and its reaction products, particularly oligomeric species. Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that allows for the analysis of intact molecular species and clusters from solution. rsc.orgresearchgate.netnih.gov ESI-MS has been successfully used to identify a range of polyoxovanadate-alkoxide clusters, providing insights into their composition and formation pathways. rsc.orgnih.gov For instance, the generation of a distribution of mixed-alkoxide clusters can be evidenced by ESI-MS. rsc.org
Laser desorption/ionization time-of-flight (LD-TOF) mass spectrometry is another technique that has been applied to investigate vanadium oxide clusters formed in solution. researchgate.net By analyzing the mass-to-charge ratio of the ions, the stoichiometry of the clusters can be determined. researchgate.net These mass spectrometry techniques are often used in conjunction with other spectroscopic methods to provide a comprehensive picture of the species present in a given system.
Computational Chemistry: Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of this compound and related systems. core.ac.ukcolostate.edu DFT calculations can provide detailed insights into the electronic structure, bonding, and reactivity of these compounds. colostate.educhemrxiv.org For example, DFT can be used to model the geometric structures of vanadium oxide clusters and to predict their stability. colostate.edu
DFT calculations are also employed to simulate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra. core.ac.ukchemrxiv.org Furthermore, DFT can be used to investigate reaction mechanisms and to predict the reactivity of different vanadium species. core.ac.ukcolostate.edu The combination of experimental and computational approaches provides a powerful strategy for understanding the complex chemistry of this compound. core.ac.uk
Calculation of Reaction Energy Profiles and Transition States
The study of chemical reactions involving this compound, such as its hydrolysis during sol-gel processes or its role in the formation of catalytic surfaces, is greatly enhanced by computational chemistry. acs.orgmpg.de DFT calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. uomustansiriyah.edu.iq This provides a detailed, step-by-step understanding of the reaction mechanism.
The general methodology involves several key steps:
Reactant and Product Optimization: The geometric structures of the reactants, such as this compound and water, and the final products are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. A true transition state is confirmed by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. acs.org
Reaction Path Following: Once the transition state is identified, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the located TS correctly connects the desired reactants and products.
Energy Calculation: Single-point energy calculations, often with higher-level basis sets, are performed on the optimized structures to obtain accurate reaction enthalpies (ΔH) and Gibbs free energies (ΔG). researchgate.net
For example, in studies of related vanadium oxide cluster reactions with molecules like hydrogen sulfide, DFT has been used to calculate the reaction pathways for processes such as oxygen-sulfur exchange. researchgate.netresearchgate.net These calculations reveal the relative energies of reaction intermediates (IMn) and transition states (TSn), providing a quantitative measure of the reaction's kinetic and thermodynamic feasibility. researchgate.netresearchgate.net Similarly, in the study of H2 formation on vanadia-supported catalysts, DFT helps identify the specific reactive acid-base pairs and calculate the energy barriers for the reaction to proceed. tku.edu.tw While specific energy profiles for this compound hydrolysis are not widely published, these established computational techniques are directly applicable to elucidating its reaction mechanisms.
Prediction of Spectroscopic Parameters
Computational methods are crucial for the accurate prediction and interpretation of various spectra, providing a direct link between a molecule's geometric and electronic structure and its spectroscopic signature. researchgate.net
NMR Spectroscopy: Solid-state ⁵¹V NMR spectroscopy is highly sensitive to the local coordination environment of the vanadium atom. nih.govudel.edu DFT calculations have been successfully employed to predict key ⁵¹V NMR parameters, including the chemical shift anisotropy (CSA) tensor and the electric field gradient (EFG) tensor, from which the quadrupolar coupling constant (Cq) is derived. nih.govudel.edu The combination of experimental MAS NMR and DFT calculations is a powerful approach for characterizing the structure of vanadium centers. udel.edu
Recent advancements have focused on improving the accuracy of these predictions. While traditional planewave DFT methods are useful, fragment-based and planewave-corrected methods that employ hybrid density functionals have been shown to significantly improve the accuracy of predicted ⁵¹V chemical shieldings. researchgate.netnih.gov These advanced methods can reduce prediction errors by over 30% compared to standard planewave techniques, leading to a more reliable assignment of experimental spectra. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectra of vanadium compounds are typically governed by ligand-to-metal charge-transfer (LMCT) transitions. rsc.orgrsc.org Time-dependent density functional theory (TD-DFT) is the primary computational tool used to simulate UV-Vis spectra. nih.govmdpi.com The process involves first optimizing the ground-state geometry of the complex and then calculating the vertical excitation energies and oscillator strengths for electronic transitions. acs.orgmdpi.com
TD-DFT calculations allow researchers to assign specific absorption bands observed in experimental spectra to distinct electronic transitions, such as π(ligand) → d(Vanadium). rsc.orgrsc.org For instance, in related oxovanadium(V) complexes, TD-DFT has been used to identify and differentiate between LMCT and intraligand charge transfer (ILCT) transitions. rsc.org These calculations can also predict how changes in ligand structure or solvent will affect the absorption spectrum. rsc.orgmdpi.com
The table below summarizes the key computational methods used for predicting spectroscopic parameters for vanadium complexes.
| Spectroscopic Technique | Computational Method | Key Parameters Predicted | Typical Functionals/Basis Sets |
| NMR | DFT, Fragment-based DFT | Chemical Shift Anisotropy (CSA), Quadrupolar Coupling Constant (Cq) | PBE, B3LYP, PBE0 / 6-311++G(d,p), TZVP |
| UV-Vis | Time-Dependent DFT (TD-DFT) | Excitation Energies (λmax), Oscillator Strengths, Transition Assignments (e.g., LMCT, ILCT) | B3LYP / 6-31G*, LANL2DZ, 6-311+G(d,p) |
| Raman / IR | DFT (Frequency Calculations) | Vibrational Frequencies, Mode Assignments | B3LYP / LANL2DZ, 6-311+G(d,p) |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While DFT is excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, particularly their interactions with a solvent environment. nih.gov MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion, providing a "movie" of the system at the atomic level. This is especially relevant for this compound, which is often used in solution as a precursor for materials synthesis. mpg.delehigh.edu
Although specific MD studies focusing solely on this compound are not abundant, the methodology has been applied to other vanadium systems, illustrating its potential. For example, combined quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to study the hydration of vanadium ions in aqueous solution. nih.gov Such simulations provide detailed information on:
Solvation Structure: Determining the radial distribution functions, coordination numbers, and geometry of the first and second solvation shells around the vanadium center. nih.gov
Dynamic Properties: Analyzing the vibrational and librational motions of solvent molecules within the solvation shell and calculating ligand (e.g., water) exchange rates. nih.gov
Diffusion and Transport: In materials like amorphous vanadium pentoxide, MD has been used to explore the microstructure and identify diffusion pathways and pores within the material, which is critical for applications like batteries and sensors. vnu.edu.vn
For this compound, MD simulations could be used to model its behavior in organic solvents like ethanol (B145695) or toluene (B28343). This would provide insight into its state of aggregation (monomeric vs. oligomeric), the structure of the solvent cage around the molecule, and the dynamics of ligand exchange with solvent molecules. This information is crucial for understanding the initial stages of hydrolysis and condensation in sol-gel processes, which are fundamentally dynamic and solvent-dependent phenomena. muni.cz
Structure Reactivity/function Relationships in Vanadium V Oxytriethoxide Systems
Influence of Ligand Environment on Vanadium(V) Center Electronic Properties
The electronic properties of the vanadium(V) center in oxo-alkoxide complexes are highly sensitive to its coordination environment. The nature of the ligands directly modulates the electron density at the metal center, its Lewis acidity, and the energy levels of its molecular orbitals, which in turn affects its redox potential and reactivity.
Vanadium(V) in VO(OC₂H₅)₃ is in its highest oxidation state (d⁰), making it a strong Lewis acid and oxidant. The primary ligands are the three ethoxide (-OEt) groups and the strongly bonded oxo (V=O) group. The electronic structure is characterized by a significant hybridization between the vanadium 3d and oxygen 2p orbitals. mdpi.com The electronic properties, such as the band gap, can be tuned by altering the alkoxide ligands or by introducing other coordinating species. For instance, replacing ethoxide groups with other alkoxides (-OR) can subtly change the inductive effects and steric bulk, thereby modifying the electronic character and redox properties of the vanadium center. usd.edu
The introduction of more complex, polydentate ligands, such as hydrazones, in place of the simple ethoxide groups, leads to significant changes in the electronic environment. rsc.orgacs.orgresearchgate.net These ligands can coordinate to the vanadium center through a combination of oxygen and nitrogen donor atoms, creating a new ligand field that alters the V(V)/V(IV) redox potential. rsc.orgresearchgate.net Studies on such complexes reveal that the electronic properties can be fine-tuned by substituents on the ligand framework, with electron-donating or electron-withdrawing groups having a marked effect on the coordination and electronic structure. acs.org This diversification of the ligand's electronic environment is crucial for tuning the properties for applications in areas like molecular electronics. rsc.org
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these relationships. DFT calculations can predict molecular geometries and electronic structures, including orbital energies and band gaps, providing insight into how ligand modifications impact the electronic state of the vanadium center. researchgate.netwhiterose.ac.ukacs.org
Table 1: Electronic Properties of Selected Vanadium(V) Complexes This table is a representative compilation based on findings from multiple sources. Exact values can vary with experimental or computational conditions.
| Complex/System | Key Ligand Feature | Observed/Calculated Property | Reference Finding |
|---|---|---|---|
| VO(OR)₃ (general) | Simple alkoxides | Electronic properties (e.g., semiconductivity) arise from V⁵⁺/V⁴⁺ electron hopping. | udel.edusecv.es |
| [VO(L)(OEt)(H₂O)] | Hydrazone (ONO donor) | Distorted octahedral environment; LMCT band from phenolate (B1203915) oxygen to V d-orbital. | mdpi.com |
| [(VO₂)(VO)(RLH)(alkoxy)] | Carbohydrazone (NNO donor) | Substitution on the ligand (R=H, Cl, t-Bu) affects the coordination pattern and V-V interaction. | acs.org |
| V-DPTZ on Au(100) | Redox-active DPTZ ligand | Reaction with O₂ shifts V 2p₃/₂ binding energy by 1.6 eV, indicating oxidation from V(II) to V(IV). | nih.gov |
Correlation between Molecular Structure and Catalytic Performance
Vanadium(V) oxytriethoxide is a key precursor for preparing a variety of heterogeneous catalysts, where the final molecular structure of the active species is critical for catalytic performance. core.ac.ukntu.edu.sg When deposited on supports like titanium dioxide (TiO₂) or silica (B1680970) (SiO₂), VO(OC₂H₅)₃ transforms into surface vanadia (VOx) species, the structure of which—ranging from isolated monomers to two-dimensional oligomers and crystalline V₂O₅—is a primary determinant of activity and selectivity. core.ac.ukacs.orgnih.gov
In Ziegler-Natta catalysis, VO(OC₂H₅)₃ is used with an organoaluminum co-catalyst for olefin polymerization. researchgate.netgoogle.com The performance is highly dependent on the nature of the co-catalyst (e.g., Et₂AlCl vs. Et₃Al), which dictates the structure of the active species and, consequently, the reaction outcome, leading to either oligomers or high polymers.
The specific geometry of the active site, including the number of V-O-Support and V-O-V bonds, directly impacts performance. For instance, in the selective catalytic reduction (SCR) of NOx, dispersed polymeric vanadium oxide species are considered the primary active sites. nju.edu.cn
Table 2: Structure-Performance Correlation in this compound-Derived Catalysts This table presents illustrative data from various catalytic systems.
| Catalyst System | Reaction | Key Structural Feature | Observed Performance | Reference Finding |
|---|---|---|---|---|
| VOx/TiO₂ | Ethanol (B145695) Partial Oxidation | Isolated VOx species vs. larger VOx clusters | Catalytic activity correlates with the electronic structure of the VOx clusters, not simply the number of V=O bonds. Polymerized species do not participate in catalytic turnovers. | core.ac.uk |
| VO(OEt)₃–Et₂AlCl | Isoprene Polymerization | Interaction with Et₂AlCl co-catalyst | Produces a mixture of dimers, trimers, and higher oligomers. | |
| VO(OEt)₃–Et₃Al | Isoprene Polymerization | Interaction with Et₃Al co-catalyst | Produces only polymeric material. | |
| VOx/CeO₂ | Ethanol ODH | VOx surface density | Activity per mass of catalyst is maximal at a surface density of ~3 V/nm², coinciding with the maximal amount of cerium atoms that reversibly change oxidation state. | epfl.ch |
| V-SBA-15 | Cyclooctene Epoxidation | Highly dispersed vanadium sites in mesoporous structure | Demonstrates activity in liquid-phase epoxidation, with performance influenced by pore structure. | ntu.edu.sg |
Impact of Oligomerization State on Reactivity
The degree of oligomerization—whether the vanadium centers exist as isolated monomers, dimers, or larger polymeric chains—is a fundamental factor governing the reactivity of vanadia catalysts. acs.orgnih.gov this compound and its derivatives on a support surface can exist in these different states depending on the vanadium loading, the nature of the support, and reaction conditions. core.ac.ukacs.org
Computational studies using DFT have shown that monomeric and oligomeric species can have distinctly different catalytic properties. acs.orgnih.govutexas.edu For supported VOx catalysts, the support material can stabilize different oligomeric states. For example, the anatase phase of TiO₂ is effective at stabilizing catalytically active monomer clusters, whereas on the rutile phase of TiO₂, these monomers tend to aggregate into dimers. acs.orgutexas.edu This difference in stabilizing monomeric species is proposed as a reason for the superior catalytic performance of anatase-supported vanadia catalysts. utexas.edu
The reactivity difference is often tied to the electronic structure and the nature of the oxygen atoms. Monomeric species supported on CeO₂(111) are suggested to be the most active, exhibiting a significantly lower oxygen defect formation energy compared to trimers. acs.org However, for the ODH of propane (B168953) on silica supports, DFT calculations indicate that the reaction has a lower activation energy barrier on dimeric sites compared to monomeric sites. nih.gov This suggests that the trend of increasing reactivity with oligomer size may continue for larger oligomers, although the effect might be small. nih.gov
Table 3: Influence of Oligomerization State on Reactivity This table summarizes findings on the reactivity of monomeric versus oligomeric vanadium species.
| System | Oligomerization State | Reactivity Metric/Observation | Reference Finding |
|---|---|---|---|
| VOx on CeO₂(111) | Monomer (VO₂) | Lowest oxygen defect formation energy (0.84 eV), suggesting highest activity. | acs.org |
| VOx on CeO₂(111) | Trimer (VO₂)₃ | Higher oxygen defect formation energy; thermodynamically favored but less active. | acs.org |
| VOx on SiO₂ (Propane ODH) | Monomer | Calculated Arrhenius barrier: 124 kJ/mol at 750 K. | nih.gov |
| VOx on SiO₂ (Propane ODH) | Dimer | Calculated Arrhenius barrier: 114 kJ/mol at 750 K (more active). | nih.gov |
| VOx/MoOx on SiO₂ (Propane Oxidation) | Isolated Single Sites (Monomers) | Lower rates of reduction/oxidation compared to oligomers; enhanced selectivity to acrolein. | acs.orgmpg.de |
| VOx on TiO₂ (Anatase) | Monomer | Stabilized by the support, leading to enhanced catalytic performance. | acs.orgutexas.edu |
Steric and Electronic Effects in Active Site Generation
The generation of a catalytically active site from a precursor like this compound is a complex process influenced by both steric and electronic factors. These factors are determined by the precursor itself, the choice of co-catalyst, the nature of the support, and the reaction conditions.
In Ziegler-Natta polymerization, VO(OC₂H₅)₃ requires a co-catalyst, typically an organoaluminum compound, to generate the active species. researchgate.netresearchgate.net The electronic nature of the co-catalyst (e.g., the number of alkyl vs. chloride groups on aluminum) and the steric bulk of its ligands play a decisive role. These factors influence the alkylation of the vanadium center and the formation of the specific cationic vanadium alkyl species believed to be the active site. semanticscholar.org The interaction between the vanadium precursor and the co-catalyst is a prime example of how electronic effects (Lewis acidity of the co-catalyst) and steric constraints dictate the structure and reactivity of the final active center.
When VO(OC₂H₅)₃ is used to create supported catalysts, the surface chemistry of the support material is paramount. The density and reactivity of surface hydroxyl (-OH) groups on supports like SiO₂ or TiO₂ influence how the precursor grafts onto the surface. acs.org Steric hindrance can arise from the pore structure of the support material, which can affect the diffusion of reactants to the active sites and influence the size and geometry of the VOx clusters that can form within them. ntu.edu.sg For example, the pore curvature of mesoporous materials can induce small changes in the local geometry of the active site, which can have a remarkable effect on catalytic activity. ntu.edu.sg
Furthermore, modifying the ligand sphere of the vanadium center with bulky or electronically distinct groups before or during catalysis can be used to control the generation of the active site. For instance, the use of bulky Schiff base or hydrazone ligands can create specific steric environments around the vanadium ion, influencing substrate access and product selectivity in oxidation catalysis. researchgate.netmdpi.com The electronic effects of these ligands, as discussed previously, also directly tune the reactivity of the resulting active site.
Emerging Research Frontiers and Sustainable Chemistry Initiatives
Design of Next-Generation Vanadium(V) Oxytriethoxide Catalysts
The design of advanced catalysts utilizing this compound is a dynamic area of research, focusing on enhancing catalytic activity, selectivity, and stability. A key strategy involves the controlled synthesis of vanadium oxides with specific oxidation states and morphologies. For instance, an environmentally friendly approach using formic acid and citric acid has been developed to produce various vanadium oxide sols, including V2O5, VO2, and V2O3. rsc.org The resulting materials exhibit potential for device applications, with the synthesis process demonstrating high "greenness" indices. rsc.org
Another significant approach is the creation of single-site vanadyl species isolated within other metal oxide monolayers. acs.orgmpg.de By grafting this compound onto silica-supported molybdenum oxide catalysts, researchers can create isolated vanadyl sites. acs.orgmpg.de This dilution of vanadium species prevents the formation of less active V-O-V bonds and allows for the study of single-site catalysis, which is crucial for understanding reaction mechanisms and designing more efficient catalysts. acs.orgmpg.de The structure of these surface species can be finely tuned by controlling the loading of the vanadium precursor. acs.orgmpg.de
Furthermore, research into the synthesis of vanadium oxide nanoparticles through methods like chemical vapor synthesis using this compound as a precursor allows for control over particle size, morphology, and crystal phase by adjusting reaction parameters such as temperature. researchgate.net These tailored nanoparticles have shown promise in various catalytic applications. researchgate.net
Interactive Table:
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles are increasingly being integrated into the synthesis and application of this compound-derived catalysts. A notable example is the development of a single-step, solvent-, catalyst-, and template-free process to synthesize core-shell vanadium oxide-carbon nanoparticles from the thermolysis of this compound. acs.orgresearchgate.net This method is not only efficient but also minimizes waste and avoids the use of hazardous substances. acs.orgresearchgate.net
Environmentally benign synthesis routes for vanadium oxides are also being explored. rsc.orgresearchgate.net For instance, a novel and green synthesis of V2O5 nanorods has been achieved using a phytomolecule isolated from a plant material, offering a simple and eco-friendly approach to obtaining nanomaterials with potential medicinal applications. researchgate.net Additionally, the use of more sustainable solvents and reagents is a key focus. For example, the use of ethanol-soluble alkoxide precursors, including this compound, for developing hole transporting layers in organic solar cells represents a step towards greener electronic device fabrication. researchgate.net
The application of vanadium catalysts in environmentally important reactions is another facet of green chemistry. Vanadium-based catalysts are being extensively studied for sustainable epoxidation of alkenes and allylic alcohols, aiming for high selectivity and the use of green oxidants like hydrogen peroxide. nih.govnih.gov
Integration with Renewable Resources in Catalytic Cycles
The integration of this compound-derived catalysts with renewable resources is a growing area of interest, particularly in the context of producing valuable chemicals and energy. Vanadium-based catalysts are being explored for their potential in converting biomass-derived molecules into useful products.
A significant application lies in the production of hydrogen, a clean and renewable energy source, through water splitting. mdpi.com Vanadium-based electrocatalysts, which can be synthesized from precursors like this compound, are being developed for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). mdpi.com The adjustable valence states of vanadium make it a flexible and promising candidate for designing efficient water-splitting electrocatalysts. mdpi.com
Furthermore, the use of this compound in the synthesis of photoanodes for photoelectrochemical water splitting demonstrates its role in harnessing solar energy. rsc.orguni-freiburg.de For instance, it is used as a precursor in the preparation of Mo:BiVO4 thin films, which are effective photoanodes for water oxidation. uni-freiburg.de
Development of Robust and Recyclable Catalytic Systems
The development of robust and recyclable catalytic systems is crucial for the economic and environmental viability of industrial processes. A key strategy for achieving this with vanadium catalysts is heterogenization, which involves immobilizing the active catalytic species on a solid support. This approach simplifies catalyst separation from the reaction mixture and allows for its reuse.
Mesoporous silica (B1680970) materials like SBA-15 are being used as supports to design such catalytic systems. soton.ac.uk The high surface area and tunable pore structure of these materials allow for the dispersion and site-isolation of vanadium species, leading to stable and efficient catalysts. soton.ac.uk For example, Mo-V catalysts supported on SBA-15 have shown good activity in the oxidative dehydrogenation of propane (B168953). soton.ac.uk
The recyclability of vanadium catalysts has been demonstrated in various reactions. In the epoxidation of 2-methyl cinnamyl alcohol, a water-soluble vanadium catalyst maintained high yields over multiple consecutive runs. nih.gov Similarly, vanadium complexes with α-amino acid nanosheets have shown excellent reusability while preserving enantioselectivity. nih.gov The development of such recyclable systems is a critical step towards more sustainable chemical manufacturing.
Interactive Table:
Q & A
Q. What are the optimal thermolysis conditions for synthesizing vanadium oxide nanoparticles from Vanadium(V) oxytriethoxide, and how do these parameters influence the resulting crystal phases?
this compound can be thermally decomposed in a closed reactor at 700°C under autogenic pressure (~450 psi) to yield carbon-coated V₂O₃ nanoparticles. Subsequent calcination in air at 450°C for 2 hours converts V₂O₃ to orthorhombic V₂O₅. The choice of temperature and atmosphere directly dictates the final crystal phase: inert conditions favor reduced phases (e.g., V₂O₃), while oxidative calcination produces higher oxidation states (e.g., V₂O₅). Characterization via XRD, TEM, and Raman spectroscopy is critical for phase validation .
Q. How should this compound be stored and handled to prevent premature hydrolysis during experiments?
Due to its high reactivity with atmospheric moisture, this compound must be stored under inert gas (e.g., argon) in airtight containers. During solution processing (e.g., electrospinning), work in a glovebox or under dry nitrogen flow to avoid hydrolysis, which leads to gelation and equipment clogging. Solvents like chloroform, which minimize water content, are recommended for precursor dissolution .
Q. What spectroscopic and microscopic techniques are essential for characterizing nanoparticles derived from this compound?
Key techniques include:
- XRD : To confirm crystallographic phases (e.g., rhombohedral V₂O₃ vs. orthorhombic V₂O₅).
- TEM/SEM : To visualize core-shell morphologies and particle size distribution.
- Raman spectroscopy : To identify vibrational modes of vanadium oxides and carbon coatings.
- Photoluminescence (PL) spectroscopy : To study optical properties, such as green emission in V₂O₅ nanoparticles .
Advanced Research Questions
Q. How does the use of this compound as a precursor enhance the synthesis of bimetallic oxide thin films like BiVO₄?
this compound can be mixed with bismuth precursors (e.g., bismuth 2-ethylhexanoate) to form hybrid-alkoxide solutions. Dip-coating followed by calcination at 450°C produces crystalline BiVO₄ thin films with controlled stoichiometry and morphology. This method ensures uniform cation distribution, critical for applications in photoelectrochemical water splitting. GI-XRD and UV/Vis spectroscopy are used to confirm structure and bandgap (~2.4 eV) .
Q. What mechanistic insights explain the carbon coating formation during thermolysis of this compound?
The organic ethoxide ligands in this compound decompose during pyrolysis, releasing carbonaceous species that form a protective carbon shell around vanadium oxide cores. This process occurs under autogenic pressure, which confines carbon precursors, enabling graphitic coating formation. The carbon layer suppresses green photoluminescence in V₂O₃, unlike uncoated V₂O₅, which exhibits strong PL due to surface defect states .
Q. What strategies mitigate nozzle clogging in electrospinning processes using this compound-based solutions?
Clogging arises from rapid hydrolysis upon air exposure. Mitigation strategies include:
- Solvent selection : Use low-polarity solvents (e.g., chloroform) to slow hydrolysis.
- Humidity control : Operate electrospinning in <5% relative humidity.
- Precursor modification : Add stabilizing agents (e.g., acetylacetone) to chelate vanadium and delay gelation .
Q. How does the oxidation state of vanadium in precursor-derived materials influence their electrochemical performance in energy storage applications?
Materials synthesized from this compound often retain tunable oxidation states (V³⁺ to V⁵⁺), which affect redox activity. For example, V₂O₅ (V⁵⁺) offers high specific capacity in lithium-ion batteries but suffers from structural instability. Reduced phases like VO₂ (V⁴⁺) provide better cyclability. Cyclic voltammetry and galvanostatic cycling are used to correlate oxidation state with performance metrics .
Methodological Considerations
Q. What safety protocols are critical when working with this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile decomposition products.
- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions. Toxicity data (e.g., LD₅₀) should guide emergency response plans .
Q. How can researchers reconcile discrepancies in photoluminescence data between carbon-coated and uncoated vanadium oxides?
Carbon coatings quench PL by passivating surface defects or introducing non-radiative recombination pathways. To validate, compare PL spectra of coated (CVO) and uncoated (VON) samples. Time-resolved PL can further elucidate carrier dynamics. Contradictory results may arise from variations in carbon layer thickness or crystallinity, necessitating controlled synthesis conditions .
Experimental Design and Validation
Q. What steps ensure reproducibility in hybrid-alkoxide precursor synthesis for thin-film applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
